molecular formula C12H18N2O3S B8043838 N,N-dimethyl-3-morpholin-4-ylsulfonylaniline

N,N-dimethyl-3-morpholin-4-ylsulfonylaniline

Cat. No.: B8043838
M. Wt: 270.35 g/mol
InChI Key: OHIHREMSIVRXAM-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-morpholin-4-ylsulfonylaniline is an organic compound characterized by the presence of a morpholine ring, a sulfonyl group, and an aniline moiety

Properties

IUPAC Name

N,N-dimethyl-3-morpholin-4-ylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-13(2)11-4-3-5-12(10-11)18(15,16)14-6-8-17-9-7-14/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIHREMSIVRXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-morpholin-4-ylsulfonylaniline typically involves the reaction of 3-chloroaniline with morpholine in the presence of a base, followed by sulfonylation. The general steps are as follows:

    Amination: 3-chloroaniline is reacted with morpholine under basic conditions to form 3-morpholin-4-yl-aniline.

    Sulfonylation: The intermediate is then treated with a sulfonyl chloride, such as methanesulfonyl chloride, to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the morpholine ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents are used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfonylated aniline derivatives.

    Substitution: Halogenated, nitrated, or acylated aniline derivatives.

Scientific Research Applications

N,N-dimethyl-3-morpholin-4-ylsulfonylaniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which N,N-dimethyl-3-morpholin-4-ylsulfonylaniline exerts its effects is often related to its ability to interact with biological targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, while the morpholine ring can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

    N,N-dimethyl-4-morpholin-4-ylsulfonylaniline: Similar structure but with different substitution pattern on the aniline ring.

    N,N-dimethyl-3-piperidin-4-ylsulfonylaniline: Contains a piperidine ring instead of a morpholine ring.

    N,N-dimethyl-3-morpholin-4-ylsulfonylbenzamide: Benzamide derivative with similar functional groups.

Uniqueness: N,N-dimethyl-3-morpholin-4-ylsulfonylaniline is unique due to the specific combination of the morpholine ring and the sulfonyl group attached to the aniline moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

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